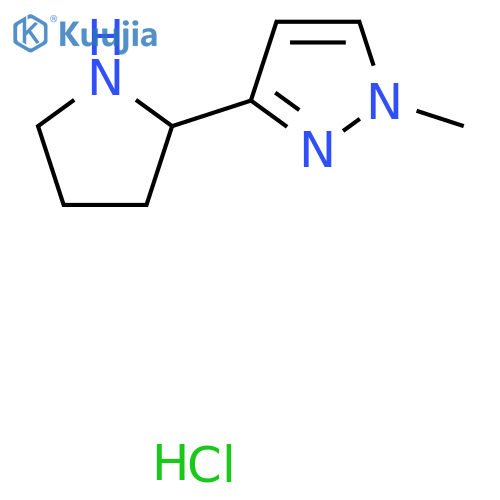Cas no 2375267-79-9 (1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride)

2375267-79-9 structure
商品名:1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride
1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2375267-79-9
- 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
- Z3889888030
- EN300-7443662
- 1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride
-
- インチ: 1S/C8H13N3.ClH/c1-11-6-4-8(10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H
- InChIKey: SGAMEDFRMVKPEV-UHFFFAOYSA-N
- ほほえんだ: Cl.N1CCCC1C1C=CN(C)N=1
計算された属性
- せいみつぶんしりょう: 187.0876252g/mol
- どういたいしつりょう: 187.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7443662-2.5g |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride |
2375267-79-9 | 95.0% | 2.5g |
$1280.0 | 2025-03-11 | |
| Enamine | EN300-7443662-0.5g |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride |
2375267-79-9 | 95.0% | 0.5g |
$694.0 | 2025-03-11 | |
| Enamine | EN300-7443662-5.0g |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride |
2375267-79-9 | 95.0% | 5.0g |
$1930.0 | 2025-03-11 | |
| 1PlusChem | 1P028JKY-50mg |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride |
2375267-79-9 | 95% | 50mg |
$309.00 | 2024-05-23 | |
| Aaron | AR028JTA-50mg |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride |
2375267-79-9 | 95% | 50mg |
$310.00 | 2025-03-12 | |
| 1PlusChem | 1P028JKY-500mg |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride |
2375267-79-9 | 95% | 500mg |
$920.00 | 2024-05-23 | |
| Enamine | EN300-7443662-0.05g |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride |
2375267-79-9 | 95.0% | 0.05g |
$207.0 | 2025-03-11 | |
| Enamine | EN300-7443662-10.0g |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride |
2375267-79-9 | 95.0% | 10.0g |
$2964.0 | 2025-03-11 | |
| Enamine | EN300-7443662-0.1g |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride |
2375267-79-9 | 95.0% | 0.1g |
$309.0 | 2025-03-11 | |
| Aaron | AR028JTA-500mg |
1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride |
2375267-79-9 | 95% | 500mg |
$980.00 | 2025-02-16 |
1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
2375267-79-9 (1-Methyl-3-pyrrolidin-2-ylpyrazole;hydrochloride) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
